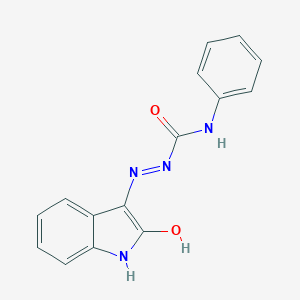
1H-indole-2,3-dione 3-(N-phenylsemicarbazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is a synthetic compound known for its potential anti-proliferative properties. This compound belongs to a class of indole derivatives, which are widely studied for their biological activities, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole-2,3-dione 3-(N-phenylsemicarbazone) typically involves the condensation of isatin derivatives with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-indole-2,3-dione 3-(N-phenylsemicarbazone) undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. For example, modifications to the double bond and ester group have been shown to significantly impact the compound’s anti-proliferative activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The anti-proliferative activity of 1H-indole-2,3-dione 3-(N-phenylsemicarbazone) is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn activate apoptosis proteins such as bax and cleaved-caspase 3 . The compound also inhibits thioredoxin reductase (TrxR), further enhancing ROS levels and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatin Derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Indole Derivatives: A broad class of compounds with diverse biological activities, including anti-inflammatory and anti-cancer effects.
Uniqueness
What sets 1H-indole-2,3-dione 3-(N-phenylsemicarbazone) apart is its specific mechanism of action involving ROS generation and TrxR inhibition. This dual mechanism enhances its potential as an anti-cancer agent, making it a unique and valuable compound for further research .
Eigenschaften
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNWSNQLJMQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
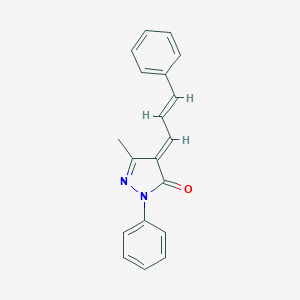
![4,4,6-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377083.png)
![5-{4-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377085.png)
![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)
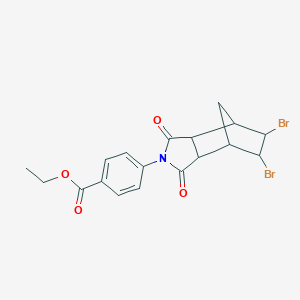

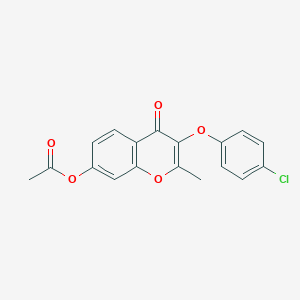
![[5-(Hydroxymethyl)hexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodec-5-yl]methanol](/img/structure/B377094.png)
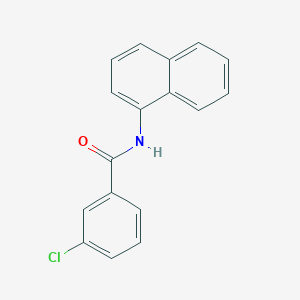
![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
![12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one](/img/structure/B377100.png)
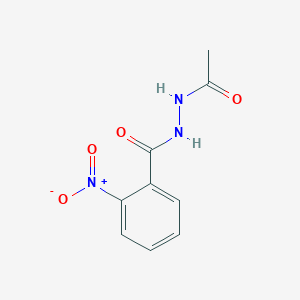
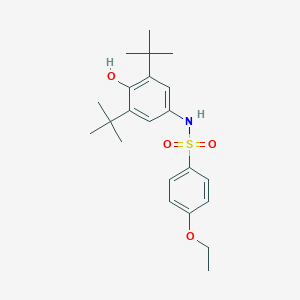
![8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B377105.png)
